Comparative Peroxyl Radical Scavenging Activity of His-Glu Maillard Reaction Products
While not a direct property of the His-Glu dipeptide itself, its unique reactivity profile is a key differentiator. Heating a mixture of histidine and glucose (a 'His-Glu' model system) at 120°C for 10-30 minutes generates Maillard reaction products (MRPs) with measurable antioxidant activity [1]. This activity, quantified by the Oxygen Radical Absorbance Capacity (ORAC) assay, contrasts with the lack of activity observed at lower temperatures (100°C for up to 30 min) [1]. This temperature-dependent formation of antioxidant MRPs is a distinct chemical behavior of the His-Glu pair, providing a basis for its use in applications where thermal processing is involved, a property that would not be shared by other amino acid combinations.
| Evidence Dimension | Peroxyl Radical Scavenging Activity (ORAC Value) |
|---|---|
| Target Compound Data | 0.43 µmol Trolox equivalent/mg reaction mixture (after 20 min at 120°C) [1] |
| Comparator Or Baseline | 0.25 µmol Trolox equivalent/mg (after 10 min at 120°C); 0.44 µmol Trolox equivalent/mg (after 30 min at 120°C); No activity at 100°C [1] |
| Quantified Difference | Quantified difference: A 72% increase in ORAC value from 10 to 20 minutes of heating at 120°C (0.25 vs. 0.43 µmol TE/mg). |
| Conditions | Heating of histidine and glucose mixture (His-Glu model) at 100°C and 120°C for up to 30 min; ORACPE assay with phycoerythrine [1]. |
Why This Matters
This data demonstrates that the His-Glu combination possesses a specific, temperature-dependent chemical reactivity that can be leveraged to generate antioxidant activity in thermally processed materials, a property not generalizable to all dipeptides.
- [1] Yilmaz, Y., & Toledo, R. (2005). Antioxidant activity of water-soluble Maillard reaction products. Food Chemistry, 90(1-2), 273-278. View Source
